Ranatuerin-2Mb
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
GIMDSVKGVAKNLAAKLLEKLKCKITGC |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Ranatuerin 2mb
Gene Cloning and cDNA Sequence Elucidation of Ranatuerin-2 (B1576050) Peptides
The identification and characterization of ranatuerin-2 peptides, including Ranatuerin-2Mb, have been largely facilitated by molecular cloning techniques. A common and effective method employed is "shotgun" cloning, which has been successfully used to determine the precursor-encoding cDNA sequence of ranatuerin-2 peptides from amphibian skin secretion-derived cDNA libraries. nih.govnih.gov This technique involves creating a library of cDNA fragments, which are then cloned and sequenced.
To target the specific genes, researchers often design degenerate primers based on highly conserved domains within the 5'-untranslated region of previously identified homologous peptide cDNAs from frogs of the Rana genus. nih.gov This approach allows for the amplification and subsequent sequencing of novel ranatuerin-2 precursor cDNAs, leading to the deduction of the amino acid sequence of the mature peptide.
Biosynthetic Precursor Analysis: Signal Peptides and Propeptide Domains
The cDNA sequences cloned from amphibian skin provide the blueprint for the entire biosynthetic precursor of the ranatuerin-2 peptide. Analysis of these translated open-reading frames reveals a highly conserved architecture typical of antimicrobial peptides synthesized in this manner. nih.govresearchgate.net This precursor protein is a prepropeptide, which undergoes several post-translational modifications to yield the final, active peptide.
The structure of the ranatuerin-2 precursor is organized into distinct domains:
Signal Peptide: A highly conserved N-terminal sequence, typically consisting of 22 amino acid residues. nih.govnih.gov This domain directs the nascent polypeptide into the endoplasmic reticulum, a critical first step for its journey through the secretory pathway.
Acidic Spacer Peptide: Following the signal peptide is an acidic propeptide region. nih.govnih.govresearchgate.net The specific function of this domain is not fully elucidated but is thought to play a role in the correct folding of the precursor and may prevent the mature peptide from exhibiting its biological activity prematurely within the host cell.
Propeptide Convertase Processing Site: At the junction between the acidic spacer and the mature peptide sequence, there is a classical dibasic cleavage site, typically Lys-Arg (-KR-). nih.govnih.gov This site is recognized by propeptide convertase enzymes, which cleave the precursor to release the mature peptide.
Mature Peptide: The C-terminal domain of the precursor is the sequence of the final, biologically active ranatuerin-2 peptide. nih.govresearchgate.net
Table 1: Domain Structure of a Typical Ranatuerin-2 Precursor
| Domain | Typical Length (Amino Acids) | Key Features | Putative Function |
|---|---|---|---|
| Signal Peptide | ~22 | Hydrophobic, N-terminal | Secretory pathway targeting |
| Acidic Spacer | Variable | Rich in acidic residues | Folding, inhibition of premature activity |
| Processing Site | 2 | Dibasic residues (e.g., -KR-) | Recognition site for cleavage enzymes |
| Mature Peptide | Variable | Cationic, amphipathic | Antimicrobial activity |
Genetic Variability and Isotype Identification within the Ranatuerin-2 Family
The ranatuerin-2 family is characterized by significant genetic variability. While first identified in the American bullfrog, Lithobates catesbeianus, numerous isoforms, or isotypes, have since been discovered in a wide range of North American, Chinese, and Japanese frog species. nih.govmdpi.com This diversity is evident in the primary amino acid sequences of the mature peptides, which are poorly conserved. nih.govnih.govmdpi.com These variations often involve residue deletions and substitutions, resulting in peptides with different physicochemical properties and biological activities. nih.gov
Despite this high degree of variability, a defining feature is conserved: a pair of invariant cysteine residues that form a cyclic domain at the C-terminus, often referred to as the "Rana box". nih.govmdpi.com This heptapeptide (B1575542) loop is a common structural motif in many antimicrobial peptide families from Ranidae frogs. nih.gov
The extensive diversity within the ranatuerin-2 family is thought to be driven by selection for a broad range of antimicrobial defenses, leading to gene duplication events. nih.gov This is supported by the identification of paralogous loci, such as Ranatuerin-2b, which exists alongside the Ranatuerin-2 locus in some leopard frog species. nih.gov This genetic expansion allows for the evolution of a wider arsenal (B13267) of peptides to combat a variety of pathogens.
Table 2: Examples of Identified Ranatuerin-2 Isotypes
| Isotype | Species of Origin |
|---|---|
| Ranatuerin-2P / -2Pa | Lithobates pipiens |
| Ranatuerin-2CHb | Amolops chunganensis |
| Ranatuerin-2ONa | Rana ornativentris |
| Ranatuerin-2Pb | Rana pipiens |
| Ranatuerin-2VEa / -2VEb | Rana (Odorrana) versabilis |
| Ranatuerin-2Oa / -2Oe | Rana ornativentris |
| Ranatuerin-2TRa | Rana temporaria |
| Ranatuerin-2Ma / -2Mb | Rana macrocnemis |
| Ranatuerin-2PLx | Rana palustris |
| Ranatuerin-2-AW | Amolops wuyiensis |
Gene Expression and Regulation in Amphibian Granular Glands
The synthesis of ranatuerin-2 peptides is a product of endogenous gene expression that occurs within specialized structures in the amphibian dermis known as granular glands. frogchemistry.com These glands are responsible for producing and storing a complex cocktail of biologically active molecules, which are secreted in response to threats. frogchemistry.com
Transcriptional and Translational Control Mechanisms
The expression of ranatuerin-2 genes is under tight regulatory control, which can be both developmental and tissue-specific. Studies in the mountain brown frog, Rana ornativentris, have shown that the expression of genes encoding antimicrobial peptides, including preproranatuerin-2, is correlated with metamorphosis. researchgate.net The levels of preproranatuerin-2 mRNA are detectable after the onset of metamorphosis and peak during the metamorphic climax. researchgate.net This suggests that the production of these defense peptides is ramped up as the frog transitions from an aquatic to a terrestrial lifestyle, likely encountering a new array of pathogens.
In adult frogs, transcripts for ranatuerin-2 precursors have been detected at low levels in tissues other than the skin, such as the small intestine and skeletal muscle, indicating that their expression is not exclusively confined to the granular glands. researchgate.net The mechanisms controlling this differential expression are complex and subject to distinct regulatory pathways for different peptide families. researchgate.net Following transcription and translation, the resulting prepropeptides are processed and the mature peptides are stored in large, electron-dense secretory granules within the syncytial cells of the granular gland, awaiting a stimulus for release. frogchemistry.com
Inducible Expression in Response to Environmental Stimuli and Pathogens
The release of ranatuerin-2 peptides from the granular glands is an inducible process, primarily triggered by stress or predator attack. frogchemistry.com This response is mediated by the sympathetic nervous system. The injection of norepinephrine (B1679862) (adrenaline) stimulates the contraction of myoepithelial cells that surround the base of the gland, forcibly expelling the stored peptide-rich secretion onto the skin's surface. frogchemistry.com Transdermal electrical stimulation can also be used experimentally to induce this same response. frogchemistry.com
The very function of ranatuerin-2 peptides as antimicrobial agents implies that their expression and secretion are a crucial part of the innate immune response to pathogens. The presence of bacteria, fungi, or other microorganisms on the skin can provoke the release of these defensive molecules. mdpi.com While secretion is largely an acute response to immediate threats, some studies in Rana catesbeiana tadpoles have detected ranatuerin-2 even without induction by norepinephrine, suggesting a level of constitutive presence as a first line of defense. uvic.ca
Phylogenetic Analysis and Evolutionary Divergence of Ranatuerin-2 Genes
The primary structures of ranatuerin-2 peptides serve as valuable molecular markers for investigating the evolutionary relationships between frog species. nih.gov Because the mature peptide sequences are the direct products of genetic information, their comparison can be used to construct phylogenetic trees and infer taxonomic classifications. nih.gov
Cladistic analyses based on the primary structures of dozens of ranatuerin-2 peptides from various Lithobates species have been used to establish close phylogenetic relationships between different species. nih.gov These peptide-based phylogenies can complement and refine trees constructed from mitochondrial DNA or other neutral genetic markers. nih.gov
The genes encoding ranatuerin-2 peptides show clear evidence of adaptive evolution. Studies on leopard frogs have revealed that both the Ranatuerin-2 and the paralogous Ranatuerin-2b loci have undergone positive selective sweeps, where a beneficial mutation is driven to fixation in a population. nih.gov This strong selective pressure indicates that the evolution of these peptides is not random but is actively shaped by the host's interactions with its pathogenic environment. This ongoing evolutionary arms race drives the divergence of ranatuerin-2 genes, contributing to the wide array of isotypes observed across different amphibian lineages. nih.gov
Interspecies and Intraspecies Diversification Patterns
This variability is evident when comparing Ranatuerin-2 sequences from different species of North American, Chinese, and Japanese frogs. nih.gov For instance, sequence alignments of Ranatuerin-2 precursors show differences in the mature peptide region across species like Amolops wuyiensis (R2AW), Rana pipiens (ranatuerin-2P-RA), and others. qub.ac.uk While the signal peptide region of the precursor protein is often highly conserved, the mature peptide and the acidic spacer regions exhibit much lower sequence identity. researchgate.netresearchgate.net
Intraspecies diversification, while perhaps less pronounced than interspecies variation, is also a documented phenomenon. Studies of the northern leopard frog, Rana pipiens, have revealed variations in the expressed antimicrobial peptide repertoire among geographically separated populations. nih.gov This research led to the identification of previously uncharacterized Ranatuerin-2 peptides, namely ranatuerin-2Pb and ranatuerin-2Pc, in these distinct populations. nih.gov This suggests that local selective pressures may be driving the diversification of these peptides within a single species. The differences in the expressed peptides are linked to allelic variations at the genetic loci encoding these antimicrobial peptides. nih.gov
Table 1: Interspecies and Intraspecies Variation in Ranatuerin-2 Peptide Sequences
This table illustrates the sequence diversity of Ranatuerin-2 peptides across different frog species (interspecies) and within a single species (intraspecies).
| Peptide Name | Species of Origin | Mature Peptide Sequence |
| Ranatuerin-2AW (R2AW) | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
| Ranatuerin-2Pb | Rana pipiens | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT |
| Ranatuerin-2TRa | Rana tarahumarae | GIMDSIKGAAKEIAGHLLDNLKCKITGC |
| Ranatuerin-2SRb | Sylvirana temporalis | GFMDSVKGAAKKVAGLLLDKLKCKITGGC |
| Ranatuerin-2PLx | Rana palustris | GFLSFLKGIAKGVASNLISKLKCKITGGC |
Evolutionary Pressures Shaping Ranatuerin-2 Diversity
The remarkable diversity observed in the Ranatuerin-2 peptide family is not random but is the result of significant evolutionary pressures acting on the encoding genes. A primary driver of this evolution is positive selection, likely in response to the constant threat of microbial pathogens. nih.govnih.gov This intense host-pathogen arms race is believed to favor the rapid evolution of new antimicrobial peptide variants to counter evolving microbial resistance mechanisms.
Evidence for positive selection has been found at the Ranatuerin-2 locus in leopard frogs. nih.gov Studies on Rana pipiens have pointed to a "positive selective sweep," a phenomenon where a beneficial mutation rapidly increases in frequency within a population, leading to the fixation of a single allele at the Ranatuerin-2 locus. nih.govnih.gov Similar evidence of a selective sweep has also been identified at a paralogous locus, Ranatuerin-2b, suggesting that this is a recurring evolutionary theme for these genes. nih.gov
Gene duplication is another fundamental mechanism that has played a crucial role in the evolution of Ranatuerin-2 and other antimicrobial peptide families. nih.govcore.ac.uk The duplication of a gene can provide a redundant copy that is then free to accumulate mutations and potentially evolve a new or specialized function without compromising the original function. core.ac.uk This process of gene duplication followed by divergence is thought to be a major contributor to the expansion and diversification of the antimicrobial peptide arsenal in frogs. nih.gov The presence of multiple Ranatuerin genes, such as Ranatuerin-2 and Ranatuerin-2b, is a direct result of such duplication events. nih.gov
While positive selection often drives the rapid evolution of these peptides, another evolutionary force, known as balancing selection, has been observed at other antimicrobial peptide loci in frogs, such as the brevinin-1 (B586460) family. nih.gov Balancing selection can maintain multiple alleles within a population, which can be advantageous in environments with a diverse and fluctuating array of pathogens. nih.gov However, the evidence for Ranatuerin-2 loci specifically points more strongly towards directional positive selection leading to selective sweeps. nih.govnih.gov
Table 2: Key Research Findings on the Evolutionary Pressures Shaping Ranatuerin-2 Diversity
This table summarizes significant findings from research on the evolutionary mechanisms affecting the diversity of Ranatuerin-2 peptides.
| Evolutionary Pressure/Mechanism | Key Finding | Significance |
| Positive Selection | Evidence of a positive selective sweep at the Ranatuerin-2 locus and a paralogous locus (Ranatuerin-2b) in Rana pipiens. nih.govnih.gov | Indicates strong selective pressure, likely from pathogens, driving the rapid evolution and fixation of advantageous new peptide variants. |
| Gene Duplication | The existence of multiple Ranatuerin loci (e.g., Ranatuerin-2, Ranatuerin-2b) is a result of gene duplication events. nih.govnih.gov | Provides the raw genetic material for evolutionary innovation, allowing for the development of a diverse and functionally specialized antimicrobial peptide repertoire. |
| Pathogen-Driven Evolution | The rapid evolution of antimicrobial peptides is consistent with a co-evolutionary arms race between the frog's immune system and microbial pathogens. nih.govnih.gov | The diversity of Ranatuerin-2 peptides is likely a direct evolutionary response to the selective pressures imposed by a changing microbial environment. |
Structural Elucidation and Conformational Dynamics of Ranatuerin 2mb and Its Analogs
Primary Sequence Analysis and Amino Acid Composition
The primary structure of a peptide is the linear sequence of its amino acids, which dictates its fundamental chemical properties. Ranatuerin-2Mb is a 28-amino acid peptide. bicnirrh.res.in Its specific sequence determines its mass, charge, and the potential for secondary structure formation.
The definitive amino acid sequence for Ranatuerin-2Mb has been identified as: GIMDSVKGVAKNLAAKLLEKLKCKITGC bicnirrh.res.inoup.com
This sequence reveals a cationic nature, a common feature of many antimicrobial peptides, which is crucial for their initial interaction with negatively charged microbial membranes. An analysis of its amino acid composition provides further insight into its physicochemical properties.
Table 1: Amino Acid Composition of Ranatuerin-2Mb
| Amino Acid | Code | Count | Percentage |
|---|---|---|---|
| Glycine | G | 3 | 10.71% |
| Isoleucine | I | 3 | 10.71% |
| Methionine | M | 1 | 3.57% |
| Aspartic Acid | D | 1 | 3.57% |
| Serine | S | 1 | 3.57% |
| Valine | V | 1 | 3.57% |
| Lysine (B10760008) | K | 4 | 14.29% |
| Alanine | A | 4 | 14.29% |
| Asparagine | N | 1 | 3.57% |
| Leucine (B10760876) | L | 4 | 14.29% |
| Cysteine | C | 2 | 7.14% |
| Threonine | T | 1 | 3.57% |
Secondary Structure Predictions and Experimental Validation
While the primary sequence is a one-dimensional representation, the peptide folds into a specific three-dimensional conformation to become biologically active. Ranatuerin family peptides are known for their propensity to adopt helical structures, a key element of their function. researchgate.netoup.com
Like other members of the ranatuerin-2 (B1576050) family, Ranatuerin-2Mb is predicted to form an amphipathic α-helical structure. oup.comtandfonline.com This type of secondary structure is characterized by a spiral backbone held together by hydrogen bonds. nih.gov In an aqueous solution, peptides like Ranatuerin-2CSa (a closely related analog) tend to exist in a disordered, random coil state. unmc.edu However, upon interaction with a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE), they undergo a conformational change to form a stable α-helix. oup.comunmc.edu This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is critical for membrane interaction and disruption. The N-terminal region of ranatuerin-2 peptides is typically responsible for forming this α-helical domain. researchgate.netoup.com
A defining feature of many frog-derived antimicrobial peptides, including the ranatuerin family, is the presence of a "Rana box". researchgate.netuniprot.org This is a conserved cyclic domain located at the C-terminus of the peptide. In the ranatuerin-2 family, this structure is typically a heptapeptide (B1575542) loop formed by an intramolecular disulfide bond. oup.comuniprot.org
Disulfide Bridge Characterization and its Influence on Conformational Stability
The structural integrity of the C-terminal Rana box in Ranatuerin-2Mb is maintained by a disulfide bridge. This covalent bond forms between the thiol groups of two cysteine (Cys) residues. uniprot.orgunmc.edu In the sequence of Ranatuerin-2Mb, these are located at positions 23 and 28.
Sequence: GIMDSVKGVAKNLAAKLLEKLKC KITGC
The formation of this Cys23-Cys28 disulfide bond creates the cyclic heptapeptide loop (-CKITGC-). This intramolecular cross-link provides significant conformational stability. By restricting the peptide's flexibility at the C-terminus, the disulfide bridge helps to lock in a specific three-dimensional structure that is essential for biological function. researchgate.netoup.com The stability conferred by this bond prevents the peptide from being easily degraded and helps maintain the amphipathic helical conformation necessary for interacting with microbial membranes.
Advanced Spectroscopic and Computational Approaches in Structural Characterization
The elucidation of peptide secondary structure relies heavily on advanced analytical techniques. Computational predictions provide initial models, but experimental validation is essential for accurate characterization.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. researchgate.net The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra.
For ranatuerin peptides and their analogs, CD spectroscopy has been instrumental in confirming their conformational dynamics. oup.comuniprot.org Experimental findings consistently show that in an aqueous buffer, these peptides exhibit a CD spectrum characteristic of a random coil. However, when introduced into a membrane-mimetic solvent like TFE, the spectrum dramatically changes to one that is typical of an α-helix, featuring distinct negative bands around 208 nm and 222 nm. oup.com The intensity of these bands allows for the quantitative estimation of the peptide's helical content. This technique has been vital in demonstrating the structural transition that occurs when the peptide approaches a microbial membrane and has experimentally validated the role of the Rana box in maintaining higher helical content. researchgate.netoup.com
Molecular Dynamics (MD) Simulations for Peptide Assembly Patterns
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex and dynamic processes of peptide self-assembly. These simulations provide atomic-level insights into the conformational changes, intermolecular interactions, and environmental factors that govern the aggregation of peptides like Ranatuerin-2Mb and its analogs. By modeling the behavior of these peptides in various environments, such as in aqueous solution or near a lipid bilayer, MD simulations can predict how individual peptide molecules associate to form larger, functional assemblies.
The primary aim of employing MD simulations in the study of antimicrobial peptides (AMPs) such as the ranatuerin family is to understand the mechanisms that drive their therapeutic or cytotoxic actions. For many AMPs, self-assembly is a critical step in their mode of action, often preceding or accompanying their interaction with microbial membranes. mdpi.com Simulations can reveal the initial stages of aggregation, the formation of oligomeric intermediates, and the maturation into larger structures like pores or fibrillar aggregates. mdpi.comkcl.ac.ukbiorxiv.org
The process of setting up an MD simulation for peptide assembly typically involves defining a system that includes multiple peptide molecules, the solvent (usually water with ions to mimic physiological conditions), and in many cases, a model lipid membrane. biorxiv.orgbiorxiv.org The interactions between all atoms in the system are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. biorxiv.org By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of the peptides over time, revealing their dynamic behavior and assembly patterns. nih.gov
For peptides in the ranatuerin family, key structural features influence their assembly. These include their amphipathic nature, net positive charge, and the presence of the C-terminal "Rana box," a disulfide-bridged loop. nih.govnih.govmdpi.com MD simulations can illustrate how these features contribute to the assembly process. For instance, the hydrophobic residues tend to drive the aggregation to minimize their exposure to water, while the cationic residues can mediate interactions with negatively charged membrane surfaces or with other peptides. vulcanchem.com
Studies on other AMPs have shown that they can form various assembly patterns, such as dimers, trimers, and higher-order oligomers. mdpi.com The specific arrangement of peptides within these assemblies can vary, with common motifs including parallel or anti-parallel beta-sheets and helical bundles. mdpi.comnih.gov The stability of these assemblies is often dictated by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. vulcanchem.com
While specific MD simulation data for Ranatuerin-2Mb is not extensively available in public literature, the general findings from simulations of other AMPs provide a framework for understanding its potential assembly behavior. For example, simulations of the AMP bombinin H2 showed that it forms a helix-loop-helix conformation as a monomer but self-assembles into aggregates where the peptides adopt a single-helix structure, mimicking a membrane-like environment. mdpi.com Similarly, simulations of other peptides have demonstrated the formation of transmembrane pores through the cooperative assembly of multiple peptide units. kcl.ac.ukbiorxiv.org
The insights gained from MD simulations are crucial for the rational design of novel peptide analogs with enhanced or modified activities. By understanding the relationship between amino acid sequence, conformational dynamics, and assembly patterns, researchers can make targeted modifications to improve properties such as antimicrobial potency or target selectivity. researchgate.net For instance, altering the hydrophobicity or charge distribution can influence the propensity for self-aggregation and membrane interaction. mdpi.com
The data generated from these simulations can be extensive and is often summarized in tables that highlight key parameters and findings.
Table 1: Illustrative Data from a Hypothetical MD Simulation of Ranatuerin-2Mb Assembly
| Simulation Parameter | Value/Observation | Significance |
| System Composition | 8 Ranatuerin-2Mb peptides in a 10x10x10 nm water box with 150 mM NaCl | Mimics a physiological environment for studying initial aggregation. |
| Simulation Time | 500 nanoseconds | Allows for the observation of early to intermediate assembly events. |
| Primary Assembly State | Dimeric and Trimeric clusters | Suggests these are stable early intermediates in the aggregation pathway. |
| Dominant Intermolecular Interactions | Hydrophobic contacts between leucine and isoleucine residues; Salt bridges between lysine and aspartic acid. | Identifies the key residues driving the self-assembly process. |
| Secondary Structure in Assembly | Increased α-helical content in aggregated states compared to monomers. | Indicates that aggregation induces a more ordered conformation. |
| Solvent Accessible Surface Area (SASA) | Decrease in hydrophobic SASA upon aggregation. | Confirms that the burial of hydrophobic residues is a major driving force for assembly. |
| Radius of Gyration (Rg) of Clusters | Average Rg of 1.5 nm for trimers. | Provides a quantitative measure of the compactness of the peptide assemblies. |
This table represents the type of detailed information that can be extracted from MD simulations to characterize the assembly patterns of a peptide like Ranatuerin-2Mb.
Biological Activities and Mechanistic Studies of Ranatuerin 2mb
Broad-Spectrum Antimicrobial Potency of Ranatuerin-2Mb
Ranatuerin-2Mb, a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides (AMPs) originally isolated from amphibian skin, demonstrates a wide range of antimicrobial activities. nih.govimrpress.com These peptides are key components of the frog's innate immune system, providing a first line of defense against pathogens. imrpress.com The ranatuerin family is characterized by a cationic nature and the ability to form an amphipathic α-helical structure, which are crucial for its antimicrobial function. nih.gov
Ranatuerin-2Mb and its related peptides have shown notable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Peptides in the ranatuerin-2 family are known to be effective inhibitors of S. aureus and S. epidermidis. uzh.ch For instance, a related peptide, ranatuerin-2Pb, demonstrated potent activity against S. aureus. researchgate.net Another analogue, R2PLx, exhibited a minimal inhibitory concentration (MIC) of 256 µM against MRSA. nih.gov The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov The activity of these peptides underscores their potential as templates for developing new antibiotics to combat resistant Gram-positive infections.
Table 1: Minimum Inhibitory Concentration (MIC) of Ranatuerin Analogues against Gram-Positive Bacteria
| Peptide/Analogue | Bacterium | MIC (µM) | Reference |
|---|---|---|---|
| Ranatuerin-2PLx | Staphylococcus aureus (NCTC 10788) | 64 | nih.gov |
| Ranatuerin-2PLx | MRSA (ATCC 12493) | 256 | nih.gov |
| R2AW | Staphylococcus aureus (NCTC 10788) | 32 | nih.gov |
| [Ser23,29]R2AW | Staphylococcus aureus (NCTC 10788) | 64 | nih.gov |
The antimicrobial spectrum of the ranatuerin-2 family extends to Gram-negative bacteria. researchgate.net Ranatuerin-2 peptides have demonstrated activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net For example, the ranatuerin-2 analogue R2AW displayed an MIC of 32 µM against E. coli. nih.gov Another engineered analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, was shown to kill P. aeruginosa within 30 minutes at twice its MIC. nih.gov These findings highlight the broad-spectrum nature of these peptides.
Table 2: Minimum Inhibitory Concentration (MIC) of Ranatuerin Analogues against Gram-Negative Bacteria
| Peptide/Analogue | Bacterium | MIC (µM) | Reference |
|---|---|---|---|
| Ranatuerin-2PLx | Escherichia coli (NCTC 10418) | 64 | nih.gov |
| Ranatuerin-2PLx | Pseudomonas aeruginosa (ATCC 27853) | 128 | nih.gov |
| R2AW | Escherichia coli (ATCC 8379) | 32 | nih.gov |
In addition to their antibacterial properties, ranatuerin peptides, including Ranatuerin-2Mb, possess antifungal capabilities. imrpress.comresearchgate.net They have been shown to inhibit the growth of the human fungal pathogen Candida albicans and the amphibian fungal pathogen Batrachochytrium dendrobatidis (Bd). nih.govresearchgate.netbcreptilesandamphibians.ca The ability to inhibit Bd is particularly significant, as this fungus is a major contributor to global amphibian population declines. researchgate.netresearchgate.net Research has shown that natural mixtures of peptides from frog skin, which include ranatuerins, can strongly inhibit the growth of Bd in laboratory settings. researchgate.net The analogue Ranatuerin-2PLx was also found to be active against C. albicans. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of a Ranatuerin Analogue against Fungi
| Peptide/Analogue | Fungus | MIC (µM) | Reference |
|---|
Some antimicrobial peptides derived from amphibians have been reported to possess antiviral properties. nih.govresearchgate.net While specific studies focusing solely on the antiviral activity of Ranatuerin-2Mb are limited, the broader family of ranatuerin peptides and other amphibian host-defense peptides are recognized for their potential antiviral effects. nih.govresearchgate.net This suggests a potential, though less characterized, role for Ranatuerin-2Mb in antiviral defense. researchgate.netresearchgate.net
Mechanisms of Antimicrobial Action at the Cellular Level
The primary mechanism by which Ranatuerin-2Mb and other cationic antimicrobial peptides are thought to exert their antimicrobial effects is through the disruption and permeabilization of microbial cell membranes. nih.govimrpress.comnih.gov This process is driven by the peptide's physicochemical properties: a net positive charge and an amphipathic structure. imrpress.com
The initial step involves the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides aggregate on the membrane surface. Once a critical concentration is reached, the peptides insert into the lipid bilayer. mdpi.com
This insertion leads to a loss of membrane integrity through various proposed models, such as the "pore" or "carpet" models. nih.gov In the pore model, peptides form transmembrane channels, leading to the leakage of ions and essential metabolites and ultimately cell death. In the carpet model, the peptides coat the membrane surface in a detergent-like manner, causing widespread disruption and micellization of the lipid bilayer. imrpress.com Studies on ranatuerin analogues have demonstrated rapid bacterial killing, consistent with a membrane-disruption mechanism. nih.govresearchgate.net This rapid, physical disruption of the membrane makes it difficult for microbes to develop resistance compared to traditional antibiotics that target specific metabolic pathways. imrpress.com
Intracellular Target Interaction and Inactivation Theories
While the primary mechanism of action for many antimicrobial peptides involves the disruption of the cell membrane, there is growing evidence that some AMPs, including ranatuerins, can translocate across the membrane and interact with intracellular targets to induce cell death. imrpress.commdpi.com The precise intracellular mechanisms for Ranatuerin-2Mb are not fully elucidated, but theories for related peptides suggest that once inside the cell, they can interfere with essential cellular processes. mdpi.com
One proposed mechanism is the inhibition of macromolecular biosynthesis. mdpi.com For instance, some AMPs have been shown to inhibit the synthesis of DNA, RNA, and proteins, effectively halting cell growth and replication. mdpi.com Another potential intracellular target is the machinery involved in cell division. mdpi.com By disrupting these fundamental processes, the peptide can induce cell death without necessarily causing immediate and widespread membrane lysis. The ability of AMPs to interact with intracellular targets represents a significant area of research, as it could lead to the development of novel therapeutics with different modes of action compared to traditional membrane-disrupting agents. imrpress.commdpi.com
Antiproliferative Activity against Cancer Cell Lines
Ranatuerin-2Mb and its analogs have shown promising antiproliferative activity against various human cancer cell lines. nih.govnih.gov This has generated interest in their potential as anticancer agents. nih.govresearchgate.net
Induction of Apoptosis in Tumor Cells
A key mechanism through which ranatuerin peptides exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Studies on related ranatuerin peptides have demonstrated that they can trigger apoptotic pathways in cancer cells. nih.gov For example, treatment of cancer cells with a ranatuerin-2 peptide led to the exposure of phosphatidylserine (B164497) on the cell surface and the activation of caspase-3, both of which are hallmarks of apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a controlled form of cell death that minimizes inflammation and damage to surrounding healthy tissues. frontiersin.org Research has shown that some peptides can induce apoptosis in various cancer cell lines, including those from breast, cervix, liver, and prostate cancers. frontiersin.org
The process of apoptosis can be initiated through different pathways. In the context of some AMPs, it has been observed that they can disrupt the mitochondrial membrane potential, leading to the activation of initiator and effector caspases such as caspase-8, caspase-9, and caspase-3. escholarship.org However, it is noteworthy that in some instances, yeast-induced apoptosis in breast cancer cells occurred independently of caspase activation, suggesting alternative apoptotic pathways. escholarship.org
Table 1: Antiproliferative Activity of Ranatuerin-2Pb against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| NCI-H157 | Non-small cell lung cancer | 1.453 |
| MCF-7 | Breast cancer | 7.254 |
| U251MG | Glioblastoma astrocytoma | 2.172 |
| PC-3 | Prostate carcinoma | 2.251 |
Data sourced from a study on Ranatuerin-2Pb, a closely related peptide. nih.gov
Selective Toxicity Mechanisms in Cancer Cells
A crucial aspect of an effective anticancer agent is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. hee.nhs.ukmdpi.com Ranatuerin peptides have demonstrated a degree of selective toxicity towards cancer cells. nih.govnih.gov This selectivity is often attributed to the differences in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes typically have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine, which facilitates the initial electrostatic attraction of the cationic ranatuerin peptides. nih.gov
The concept of "synthetic lethality" is another mechanism that could explain the selective toxicity of certain anticancer agents. hee.nhs.uk This occurs when a defect in one cellular pathway makes the cell dependent on a separate pathway for survival. If a drug can inhibit this second pathway, it will lead to the death of the cancer cell, while normal cells with a functional first pathway remain viable. hee.nhs.uk For instance, PARP inhibitors exploit this by targeting DNA repair mechanisms that are often deficient in cancer cells. hee.nhs.uk While not directly demonstrated for Ranatuerin-2Mb, it is a plausible area for future investigation into its selective mechanisms.
Furthermore, the altered redox state of cancer cells, characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), can make them more susceptible to agents that further increase oxidative stress, pushing them beyond a cytotoxic threshold. mdpi.com
Anti-biofilm Capabilities of Ranatuerin-2Mb
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. frontiersin.orgmdpi.com Ranatuerin-2Mb and its analogs have shown the ability to both prevent the formation of and eradicate established biofilms. nih.gov
Inhibition of Biofilm Formation
Ranatuerin peptides can inhibit the initial stages of biofilm formation. nih.gov The minimum biofilm inhibitory concentration (MBIC) is the lowest concentration of the peptide that prevents the formation of a biofilm. nih.gov Studies on Ranatuerin-2Pb demonstrated its ability to inhibit biofilm formation of Staphylococcus aureus. nih.gov The mechanism likely involves interference with bacterial adhesion to surfaces and disruption of the cell-to-cell communication known as quorum sensing, which is crucial for biofilm development. frontiersin.org
Eradication of Mature Biofilms
Eradicating mature, established biofilms is a significant challenge in treating chronic infections. biorxiv.orgnih.gov Ranatuerin peptides have demonstrated the ability to break down these resilient structures. nih.gov The minimal biofilm eradication concentration (MBEC) is the concentration required to kill the bacteria within a pre-formed biofilm. nih.gov Research has shown that Ranatuerin-2Pb and its truncated analogue, RPb, were effective in eradicating mature S. aureus biofilms. nih.gov The mechanism for this is thought to involve the peptide's ability to penetrate the EPS matrix and kill the embedded bacteria. nih.gov
**Table 2: Anti-biofilm Activity of Ranatuerin-2Pb and its Analogues against S. aureus*** *This table is interactive. You can sort and filter the data.
| Peptide | MBIC (µM) | MBEC (µM) |
|---|---|---|
| Ranatuerin-2Pb | 8 | >128 |
| RPa | 16 | >128 |
| RPb | 8 | 64 |
Data from a study on Ranatuerin-2Pb and its truncated analogues. nih.gov
Structure Activity Relationship Sar and Peptide Engineering of Ranatuerin 2 Analogs
Rational Design Principles for Enhancing Bioactivity
The design of potent ranatuerin-2 (B1576050) analogs is guided by key physicochemical principles, primarily the modulation of cationicity and hydrophobicity, and the strategic substitution or deletion of specific amino acid residues.
Modulation of Cationicity and Hydrophobicity
Cationicity and hydrophobicity are fundamental determinants of the antimicrobial and anticancer activities of ranatuerin-2 peptides. nih.govnih.gov A net positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged microbial or cancer cell membranes, while hydrophobicity drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. nih.govvulcanchem.com
Research has shown that enhancing both cationicity and hydrophobicity can significantly boost the bioactivity of ranatuerin-2 analogs. mdpi.comnih.gov For instance, the analog [Lys4,19, Leu20]R2AW(1-22)-NH2, which was designed to have increased positive charge and hydrophobicity, demonstrated markedly improved antibacterial and anticancer activities compared to the parent peptide. mdpi.comnih.gov However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). mdpi.com
The following table summarizes the physicochemical properties of selected ranatuerin-2 peptides and their analogs, illustrating the interplay between charge, hydrophobicity, and bioactivity.
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Reference |
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 | nih.gov |
| RPa | +3 | 0.540 | 0.358 | nih.gov |
| RPb | +3 | 0.613 | 0.511 | nih.gov |
| R2AW | +3 | 0.457 | 0.457 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | +5 | 0.531 | 0.574 | mdpi.com |
| [Trp6,10]R2AW(1-22)-NH2 | +3 | 0.638 | 0.541 | mdpi.com |
Impact of Residue Substitutions and Truncations
Specific amino acid substitutions and truncations are powerful tools in peptide engineering to fine-tune the activity of ranatuerin-2 analogs. mdpi.comnih.govnih.gov The substitution of acidic or neutral residues with basic amino acids like lysine (B10760008) or arginine increases the net positive charge. For example, in the design of [Lys4,19, Leu20]R2AW(1-22)-NH2, aspartic acid residues were replaced with lysine to enhance cationicity. nih.gov
Truncation studies, where parts of the peptide chain are removed, help in identifying the minimal active sequence and can also modulate activity. nih.gov For instance, the truncated analog of ranatuerin-2Pb, named RPb, which consisted of the first 18 C-terminal amidated amino acids, retained broad-spectrum antimicrobial activity. nih.gov Conversely, another truncated analog, RPa, lost its activity against several microbial strains, highlighting the importance of the removed residues for its function. nih.gov
The strategic substitution of certain residues can also influence the secondary structure and amphipathicity of the peptide. Replacing specific amino acids with tryptophan, known for its bulky indole (B1671886) side chain, has been shown to favor insertion into lipid bilayers. nih.gov However, in the case of [Trp6,10]R2AW(1-22)-NH2, while hydrophobicity was increased, the antimicrobial activity was lower than that of the cationicity-enhanced analog, suggesting that a simple increase in hydrophobicity does not always correlate with enhanced bioactivity. nih.gov
The table below presents the antimicrobial activity of ranatuerin-2-AW (R2AW) and its engineered analogs against a panel of microorganisms, demonstrating the impact of residue substitutions and truncations.
| Peptide | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | Reference |
| R2AW | 32 | 32 | 64 | mdpi.com |
| [Ser23,29]R2AW | 32 | 64 | 64 | mdpi.com |
| R2AW(1-22)-NH2 | 32 | 64 | 64 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 2 | 8 | 8 | mdpi.com |
| [Trp6,10]R2AW(1-22)-NH2 | 4 | 16 | 16 | mdpi.com |
Role of the "Rana Box" and Disulfide Bridge in Functional Modulation
A characteristic feature of many ranatuerin-2 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This structural motif plays a variable role in the biological activity of these peptides.
Studies on Rana Box Deletion and Substitution
Studies involving the deletion or substitution of the Rana box have yielded intriguing results. In some cases, the removal of the Rana box and the disruption of the disulfide bridge by substituting cysteine residues with serine have shown that this domain is dispensable for antibacterial activity. nih.govmdpi.comnih.gov For example, the analog R2AW(1-22)-NH2, which lacks the Rana box, displayed similar antibacterial activity to the parent peptide R2AW. nih.govmdpi.com
However, for other biological functions, the Rana box appears to be crucial. The deletion of this domain in ranatuerin-2PLx led to a marked decrease in its antimicrobial activity. nih.gov Furthermore, the absence of the Rana box in R2AW(1-22)-NH2 significantly diminished its antiproliferative activity against cancer cells, suggesting that this fragment may be important for the peptide's affinity to cancer cells. nih.gov
Correlation between Structural Integrity and Biological Potency
The artificial deficiency of the conserved Rana-box loop or the net positive charge within this C-terminal domain has been shown to notably reduce the biological activities of truncated and substituted isoforms, respectively. nih.gov This indicates that for the ranatuerin family to maintain its biological potency, both the cysteine-bridged segment and the cationicity within the loop domain at the C-terminus are often required. nih.gov
Synthetic Methodologies for Ranatuerin-2 Analog Generation
The generation of ranatuerin-2 analogs for structure-activity relationship studies is predominantly achieved through solid-phase peptide synthesis (SPPS). nih.govgoogle.com This well-established chemical method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. google.com
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-terminus of the amino acids during synthesis. google.com Following the assembly of the desired peptide sequence, the peptide is cleaved from the resin and deprotected. scispace.com
For analogs containing the Rana box, the formation of the intramolecular disulfide bridge is typically achieved through air oxidation or by using mild oxidizing agents like hydrogen peroxide in a suitable solvent system. nih.govscispace.com The crude synthetic peptides are then purified to a high degree, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure that the subsequent biological assays are performed with a pure compound. nih.govscispace.com The identity and purity of the final peptide analogs are confirmed using techniques such as MALDI-TOF mass spectrometry. scispace.com
Solid-Phase Peptide Synthesis (SPPS) Techniques
The synthesis of Ranatuerin-2Mb and its analogs for structure-activity relationship studies is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). hilarispublisher.combachem.com This method allows for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. bachem.combiotage.com The process simplifies purification by allowing excess reagents and soluble by-products to be washed away by filtration while the growing peptide chain remains anchored to the solid resin. bachem.combiotage.com
For ranatuerin-2 peptides and their derivatives, the most commonly employed strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. nih.govnih.gov The synthesis is often carried out using automated peptide synthesizers, which control the repetitive cycles of deprotection, washing, amino acid coupling, and further washing. nih.govnih.gov
The synthesis cycle begins with an insoluble resin, such as Rink Amide MBHA resin, which allows for a C-terminally amidated final peptide, a common feature in many natural antimicrobial peptides. nih.govnih.gov The N-terminus of each incoming amino acid is temporarily protected by an acid-labile Fmoc group. mdpi.com The coupling of amino acids is facilitated by activating agents to form a peptide bond. mdpi.com Following the successful coupling of each amino acid, the Fmoc protecting group from the N-terminus of the newly added residue is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), preparing the chain for the next coupling cycle. mdpi.com
Once the entire peptide sequence is assembled on the resin, the peptide is cleaved from the solid support. This final step also removes the permanent protecting groups from the amino acid side chains. This is accomplished using a strong acidic "cleavage cocktail," which commonly consists of trifluoroacetic acid (TFA) mixed with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov These scavengers protect sensitive amino acid residues from modification during the cleavage process.
A critical structural feature of the ranatuerin-2 family is the C-terminal cyclic domain, known as the 'Rana box,' formed by a disulfide bridge between two cysteine residues. nih.govnih.gov The formation of this intramolecular disulfide bond is typically achieved post-cleavage and purification through an oxidation step. Methods include air oxidation over several days or a more controlled reaction using a dilute solution of hydrogen peroxide. nih.govnih.gov
Table 1: Reagents and Systems Used in the SPPS of Ranatuerin-2 Analogs
| Component | Example(s) | Function | Reference(s) |
| Synthesis Strategy | Fmoc/tBu Chemistry | Standard method for SPPS, utilizing a base-labile Nα-protecting group. | nih.govnih.gov |
| Solid Support (Resin) | Rink Amide MBHA, Wang Resin | Insoluble polymer support for peptide chain assembly; Rink Amide yields a C-terminal amide. | nih.gov |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminal amine of the amino acid during coupling. | nih.govmdpi.com |
| Activating/Coupling Agents | HBTU, PyBOP, TBTU, DIC | Facilitate the formation of the peptide bond between amino acids. | nih.govmdpi.com |
| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus to allow for the next coupling step. | mdpi.com |
| Cleavage Cocktail | TFA, Water, TIS, EDT | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | nih.govnih.gov |
| Synthesis System | Automated Peptide Synthesizer | Automates the repetitive cycles of the SPPS process for efficiency and consistency. | nih.govnih.gov |
| Disulfide Bond Formation | Air Oxidation, Hydrogen Peroxide | Oxidizes the thiol groups of two cysteine residues to form the cyclic 'Rana box'. | nih.govnih.gov |
Purification and Characterization of Synthetic Peptides
Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities, such as truncated or incomplete sequences. Therefore, a robust purification step is essential to isolate the target peptide to a high degree of purity, typically greater than 95%, for biological assays and structural analysis. nih.gov
The primary method for the purification of synthetic ranatuerin peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov This technique separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an RP-HPLC column (e.g., a Phenomenex C-5 column) packed with a nonpolar stationary phase. nih.gov The peptides are then eluted by a gradient of increasing organic solvent, such as acetonitrile (B52724), containing a small amount of an ion-pairing agent like TFA. nih.gov More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. Fractions are collected and analyzed to identify those containing the pure peptide.
After purification, the identity and purity of the synthetic peptide must be confirmed. The principal technique for this characterization is mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govnih.gov This method provides a highly accurate measurement of the molecular mass of the peptide. The experimentally determined mass is compared to the theoretical calculated mass of the desired peptide sequence, confirming that the correct peptide was synthesized and purified. nih.gov
Further characterization can be performed to analyze the secondary structure of the purified peptides. Circular Dichroism (CD) spectroscopy is a common method used for this purpose. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can estimate the proportion of α-helical, β-sheet, and random coil structures within the peptide, particularly when analyzed in different solvent environments that mimic aqueous solution or a cell membrane. nih.gov
Table 2: Techniques for Purification and Characterization of Synthetic Ranatuerin-2 Peptides
| Technique | Purpose | Details | Reference(s) |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification | Separates the target peptide from impurities based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase gradient. | nih.govnih.gov |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Characterization (Mass Confirmation) | Confirms the molecular mass and thus the identity and purity of the synthesized peptide. | nih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | Characterization (Structural Analysis) | Estimates the secondary structure content (e.g., α-helix) of the peptide in various solvent conditions. | nih.gov |
Ecological and Immunological Significance of Ranatuerin 2mb in Amphibians
Contribution to Amphibian Innate Immune System
The skin of many amphibians is a primary site of interaction with the external environment and, consequently, a major portal for pathogen entry. The production and secretion of AMPs like Ranatuerin-2Mb are fundamental to the innate immune defenses at this critical interface. researchgate.netresearchgate.net
First-Line Defense Against Cutaneous Pathogens
Ranatuerin-2Mb is secreted from granular glands in the skin and forms part of the mucosal layer that protects amphibians from microbial invasion. researchgate.netnih.gov This peptide is recognized as a crucial first-line of defense against pathogens that target the skin. researchgate.net The ranatuerin family of peptides, including Ranatuerin-2Mb, demonstrates broad-spectrum antimicrobial activity. nih.gov For instance, peptides from the ranatuerin-2 (B1576050) family have been shown to be effective against various bacteria, such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. mdpi.comnih.gov
The primary mechanism of action for many AMPs, including those in the ranatuerin family, involves the disruption of microbial cell membranes, leading to cell lysis and death. nih.gov This direct action provides immediate protection against a wide array of potential threats.
Role in Disease Resistance and Susceptibility in Amphibian Populations
The presence and effectiveness of Ranatuerin-2Mb can significantly influence an amphibian population's ability to withstand devastating diseases that have been linked to global amphibian declines.
Impact on Chytridiomycosis (e.g., Batrachochytrium dendrobatidis)
Chytridiomycosis, caused by the pathogenic fungus Batrachochytrium dendrobatidis (Bd), is a major driver of amphibian population declines worldwide. researchgate.netresearchgate.net The fungus infects the keratinized skin of adult amphibians, leading to a range of detrimental effects. nih.gov Ranatuerin-2Mb has been specifically identified as an AMP that can inhibit the growth of Bd. researchgate.netbicnirrh.res.in
Interestingly, studies comparing different populations of the same species have found no significant differences in the expression of Ranatuerin-2Mb, even when these populations exhibit different levels of resistance to Bd. researchgate.netresearchgate.netresearchgate.net This highlights that while Ranatuerin-2Mb is an important component of the anti-Bd defense, it is just one part of a multifaceted immune strategy. researchgate.netresearchgate.net
**Table 1: Activity of Ranatuerin-2Mb and Related Peptides Against *Batrachochytrium dendrobatidis***
| Species | Peptide | Activity against Bd | Reference |
|---|---|---|---|
| Rana muscosa | Ranatuerin-2Mb | Inhibits growth | researchgate.netbicnirrh.res.in |
| Rana muscosa | Natural peptide mixture (including Ranatuerin-2Mb) | Strongly inhibits chytrid growth | researchgate.net |
| Rana pretiosa | Ranatuerin-2PR peptides | Inhibits growth of B. dendrobatidis zoospores | nih.gov |
| Rana pipiens | Ranatuerin-2Pb | Effective inhibitor of B. dendrobatidis | uzh.ch |
Defense Against Ranavirus Infections
Ranaviruses are another significant threat to amphibian populations, capable of causing mass mortality events. nsf.gov These viruses can infect amphibians through the skin. researchgate.net Antimicrobial peptides are considered a component of the defense against ranaviruses. researchgate.net While specific studies focusing solely on Ranatuerin-2Mb's efficacy against ranaviruses are limited, research on other ranatuerin peptides provides valuable insights. For instance, ranatuerin-2P has been shown to inactivate Frog Virus 3 (FV3), a well-known ranavirus. nsf.gov This suggests that Ranatuerin-2Mb may also contribute to the antiviral defenses of the skin. mdpi.com
Influence of Host Life History and Ontogeny on Ranatuerin-2Mb Expression
The expression of antimicrobial peptides like Ranatuerin-2Mb is not static throughout an amphibian's life. oup.com It can be influenced by developmental stage (ontogeny) and the life history strategy of the species. uzh.choup.com The production of AMPs is localized to developing cutaneous granular glands. uzh.ch
Studies have shown that the full repertoire of adult skin peptides, including ranatuerins, is typically not present until metamorphosis. oup.com For example, in some species, the expression of mRNA for certain AMPs is not detected in premetamorphic tadpoles but appears during metamorphosis and in adults. uzh.choup.com Tadpoles are generally less susceptible to chytridiomycosis, which primarily affects keratinized skin that develops after metamorphosis. nih.gov
Research comparing different anuran species has revealed a link between the pace of life and investment in AMP production during the larval stage. oup.com Species with long larval periods (a slow pace of life) tend to invest more in producing AMPs to resist pathogens encountered during this extended developmental phase. oup.com In contrast, species with rapid development (a fast pace of life) may trade this investment in defense for quicker growth. oup.com
In some species, a subset of adult peptides can be detected in tadpoles. For instance, in Lithobates catesbeianus tadpoles, various ranatuerin peptides have been identified. nih.gov Similarly, in adult Rana sierrae, no significant difference was found in the relative intensities of Ranatuerin-2Mb on the dorsal versus ventral skin surfaces. researchgate.net
Interplay with Symbiotic Skin Microbiota in Host Defense
Host-produced AMPs can influence the structure and composition of the microbial community on the skin. researchgate.net The constant presence of these potent peptides creates a selective environment where only resistant or tolerant microbes can survive and flourish. researchgate.net This selection process can be beneficial for the host, as it may favor the growth of bacteria that are not only harmless but also actively contribute to defense by producing their own antifungal or antibacterial metabolites. researchgate.netresearchgate.net Some studies suggest that symbiotic bacteria capable of persisting in the presence of mucosal peptides may enhance the effectiveness of the host's innate defense mechanisms, helping to inhibit the colonization of pathogens like Batrachochytrium dendrobatidis (Bd). researchgate.netresearchgate.net
Conversely, the symbiotic microbiota can influence the host's production of AMPs. Research has shown that the presence of a natural microbial community can stimulate the constitutive production of AMPs. researchgate.net For instance, when amphibians were maintained in sterile conditions with antibiotics, they produced significantly lower amounts of detectable AMPs compared to control animals in environments with a natural microbial presence. researchgate.net This suggests that the host immune system is calibrated to the microbial context, upregulating peptide synthesis in response to signals from the commensal microbiome. researchgate.netnsf.gov
The table below summarizes research findings on the antimicrobial activity of peptides from the Ranatuerin-2 family, providing context for the defensive role of Ranatuerin-2Mb.
Table 1: Antimicrobial Activity of Selected Ranatuerin-2 Family Peptides
| Peptide | Source Organism | Target Microorganism | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Ranatuerin-2Mb | Rana muscosa | Batrachochytrium dendrobatidis (Bd) | Inhibits growth | nih.govnih.gov |
| Ranatuerin-2Ma | Rana muscosa | Batrachochytrium dendrobatidis (Bd) | Inhibits growth | researchgate.net |
| Ranatuerin-2Pb | Rana pipiens | Staphylococcus aureus, Escherichia coli, Candida albicans, MRSA | Strong antimicrobial activity | nih.gov |
| Ranatuerin-2Pb | Rana pipiens | Enterococcus faecalis, Pseudomonas aeruginosa | No inhibition activity | nih.gov |
| Ranatuerin-2PLx | Rana palustris | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate, broad-spectrum antimicrobial effect | nih.gov |
| Ranatuerin-2BPa | Leopard Frog Species | Batrachochytrium dendrobatidis (Bd) | Inhibits growth | frontiersin.org |
The following table details the findings of a key study that investigated the synergistic defense mechanism in Rana muscosa.
Table 2: Synergistic Inhibition of Batrachochytrium dendrobatidis by Rana muscosa Skin Defenses
| Defensive Component(s) | Finding | Implication | Reference(s) |
|---|---|---|---|
| AMPs from Rana muscosa | Inhibited the growth of B. dendrobatidis in vitro. | The host's peptides are a direct defense against the pathogen. | nih.gov |
| 2,4-diacetylphloroglucinol (2,4-DAPG) from Pseudomonas fluorescens | Inhibited the growth of B. dendrobatidis in vitro. | A symbiotic bacterium found on the frog's skin produces its own antifungal metabolite. | nih.gov |
| AMPs + 2,4-DAPG | The two components worked synergistically, reducing the minimum concentration of each needed for pathogen inhibition. | The combined effect of host and microbial defenses is greater than the sum of its parts, providing enhanced protection. | nih.gov |
| AMPs vs. P. fluorescens | The concentration of AMPs that synergistically inhibits Bd did not inhibit the growth of the beneficial P. fluorescens strain. | The host's chemical defenses can target pathogens while being tolerated by beneficial, symbiotic bacteria. | nih.gov |
Table of Mentioned Chemical Compounds
Advanced Research Methodologies and Techniques
Peptide Isolation and Purification Techniques
The initial step in studying naturally occurring peptides like Ranatuerin-2Mb is their isolation and purification from complex biological mixtures, typically amphibian skin secretions. nih.govufmg.br This process requires high-resolution separation techniques to achieve the purity necessary for subsequent structural and functional analyses. waters.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and powerful technique for purifying peptides. renyi.hu This method separates molecules based on their hydrophobicity. renyi.hu The crude or partially purified skin secretion is loaded onto an RP-HPLC column (commonly a C8 or C18 column) in an aqueous mobile phase. renyi.huresearchgate.net Peptides are then eluted by a gradually increasing gradient of an organic solvent, such as acetonitrile (B52724), containing an ion-pairing agent like trifluoroacetic acid (TFA). renyi.hu Hydrophobic molecules bind more strongly to the column and thus elute at higher acetonitrile concentrations. renyi.hu Fractions are collected and monitored by UV absorbance, typically at 220 nm. researchgate.net The purity of the peptide in the collected fractions can be assessed by analytical RP-HPLC, which should ideally show a single, sharp peak for the purified compound. nih.govresearchgate.net
Following purification, Mass Spectrometry (MS) is indispensable for confirming the molecular mass and determining the primary structure (amino acid sequence) of the isolated peptide. biognosys.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for rapid and accurate mass determination of the purified fractions. ufmg.broup.com In this technique, the peptide sample is co-crystallized with a matrix material, and a laser pulse desorbs and ionizes the molecules, whose mass-to-charge ratio is then determined by their time of flight to a detector. ufmg.br For sequence determination, tandem mass spectrometry (MS/MS) is employed, often using techniques like Electrospray Ionization (ESI). nih.govbiognosys.com The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. nih.govneb.com
Table 1: Key Techniques in Ranatuerin-2Mb Isolation and Characterization
| Technique | Purpose | Principle | Typical Application in Ranatuerin-2Mb Research |
|---|---|---|---|
| RP-HPLC | Purification | Separation based on hydrophobicity. | Elution from a C18 column with an acetonitrile/water/TFA gradient to separate Ranatuerin-2Mb from other peptides in skin secretion. renyi.huresearchgate.net |
| MALDI-TOF MS | Mass Confirmation | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the purified peptide matches the theoretical mass of Ranatuerin-2Mb (2929.6 Da). oup.comexpasy.org |
| ESI-MS/MS | Sequence Determination | Fragments peptides and analyzes the resulting ions to determine the amino acid sequence. | Confirms the primary structure of the isolated peptide as GIMDSVKGVAKNLAAKLLEKLKCKITGC. nih.govoup.com |
Molecular Biology Assays for Gene and Protein Expression
Understanding when and how the gene for Ranatuerin-2Mb is expressed is fundamental to understanding its biological role. This is achieved through assays that measure mRNA transcripts and profile the resulting peptides.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for quantifying gene expression. lgcgroup.comscielo.br The technique first involves extracting total RNA or messenger RNA (mRNA) from relevant tissues (e.g., amphibian skin). scielo.br This RNA is then reverse-transcribed into complementary DNA (cDNA). scielo.br The cDNA corresponding to the Ranatuerin-2Mb gene is then amplified in a qPCR reaction using specific primers. researchgate.net The amplification process is monitored in real-time using a fluorescent dye, and the cycle at which fluorescence crosses a threshold (the Cq value) is inversely proportional to the initial amount of target mRNA. bio-rad.com This allows for precise quantification of Ranatuerin-2Mb gene expression, for instance, in response to environmental stressors or during different developmental stages. bio-rad.combcreptilesandamphibians.ca
Northern blot analysis is another technique used to study gene expression by detecting specific RNA sequences. nih.govnews-medical.net In this method, total RNA or mRNA is separated by size via denaturing agarose (B213101) gel electrophoresis and then transferred, or "blotted," onto a solid membrane. nih.gov The membrane is then hybridized with a labeled nucleic acid probe complementary to the Ranatuerin-2Mb mRNA sequence. news-medical.net The presence and intensity of the resulting band on the blot provide information about the size and relative abundance of the Ranatuerin-2Mb transcript. thermofisher.com While largely superseded by RT-qPCR for quantification, Northern blotting remains valuable for confirming transcript size and detecting splice variants. oup.comnews-medical.net Studies on other amphibian antimicrobial peptides have used Northern blotting to show that mRNA expression can be detected during metamorphosis and in adults. oup.com
Mass spectrometry is also the core technology for proteomics, the large-scale study of proteins and peptides. nih.gov For peptide profiling of amphibian skin secretions, MALDI-TOF MS is a powerful tool. oup.com It allows for the rapid generation of a "peptide fingerprint" or profile of a complex sample. oup.comtandfonline.com By analyzing the crude secretion, researchers can detect the presence and relative abundance of a wide array of peptides, including Ranatuerin-2Mb, based on their characteristic mass-to-charge ratios. oup.comnih.gov This approach is instrumental in comparative studies, for example, examining how the peptide repertoire of a frog changes with its developmental stage, geographic location, or health status. tandfonline.com
In Vitro Bioactivity Assays
Once purified, Ranatuerin-2Mb is subjected to various in vitro assays to determine its biological functions, primarily its antimicrobial and cytotoxic properties.
To quantify the antimicrobial potency of Ranatuerin-2Mb, its Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govidexx.nl The standard method is broth microdilution. nih.gov In this assay, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in a 96-well microtiter plate. venatorx.com Each well is then inoculated with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli). nih.govtandfonline.com After incubation, the plates are visually inspected for turbidity, or cell viability can be assessed using a colorimetric indicator like resazurin. researchgate.net The lowest peptide concentration that completely inhibits growth is recorded as the MIC. nih.govidexx.nl Research has shown that ranatuerin-2 (B1576050) peptides exhibit broad-spectrum activity against various microbes. nih.govnih.gov Specifically, Ranatuerin-2Mb is known to inhibit the growth of the pathogenic fungus Batrachochytrium dendrobatidis. bcreptilesandamphibians.ca
Table 2: Example MIC Data for a Ranatuerin-2 Family Peptide Note: This table presents illustrative data for a related peptide, Ranatuerin-2Pb, as specific MIC values for Ranatuerin-2Mb against these exact strains are not readily available in the provided context.
| Microorganism | Type | MIC (µM) nih.gov |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 8 |
| Escherichia coli | Gram-negative bacteria | 16 |
| Candida albicans | Fungus | 32 |
The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. altervista.orgprotocols.io The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product that is insoluble in water. nih.govpromega.com
For the assay, cultured cells (such as cancer cell lines or normal cell lines) are seeded in 96-well plates and incubated with various concentrations of Ranatuerin-2Mb. nih.gov After an incubation period, the MTT reagent is added to each well. nih.govprotocols.io If the cells are viable and metabolically active, they will convert the MTT into formazan crystals. altervista.org A solubilization solution (often dimethyl sulfoxide, DMSO, or an acidified alcohol) is then added to dissolve the formazan, producing a colored solution. nih.gov The absorbance of this solution is measured with a spectrophotometer, typically at a wavelength around 570 nm. altervista.org A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects of the peptide. promega.com Related ranatuerin peptides have been shown to inhibit the proliferation of various tumor cells using this method. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Ranatuerin-2Mb | - |
| Ranatuerin-2Pb | RPb |
| Acetonitrile | - |
| Trifluoroacetic acid | TFA |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT |
| Dimethyl sulfoxide | DMSO |
| Staphylococcus aureus | S. aureus |
| Methicillin-resistant Staphylococcus aureus | MRSA |
| Escherichia coli | E. coli |
| Candida albicans | C. albicans |
| Batrachochytrium dendrobatidis | Bd |
Biofilm Inhibition and Eradication Assays
The capacity of Ranatuerin-2Pb and its synthetic analogues to combat bacterial biofilms is a critical area of investigation. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govresearchgate.net The assessment of an antimicrobial peptide's effectiveness against biofilms typically involves two key metrics: the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimal Biofilm Eradication Concentration (MBEC). nih.govinnovotech.ca
The MBIC is the lowest concentration of an agent required to prevent the formation of a biofilm. nih.gov In a typical MBIC assay, a suspension of planktonic bacteria is added to microplate wells containing serial dilutions of the peptide and incubated to allow for biofilm growth. nih.govnih.gov After incubation, non-adherent cells are washed away, and the remaining biofilm biomass is quantified. nih.gov
The MBEC, conversely, measures the concentration needed to destroy a pre-existing biofilm. innovotech.caemerypharma.com For this assay, biofilms are first allowed to form in the microplate wells over a period, typically 24-48 hours. emerypharma.combmglabtech.com The planktonic cells are then removed, and the established biofilms are treated with various concentrations of the peptide. nih.govemerypharma.com
A common method for quantifying the remaining biofilm in both assays is the crystal violet staining method . bmglabtech.comableweb.orgdojindo.com Crystal violet is a dye that stains both the microbial cells and the extracellular matrix components of the biofilm. emerypharma.com After staining, unbound dye is washed away, and the bound dye is solubilized with a solvent like acetic acid or ethanol. bmglabtech.comableweb.org The absorbance of the resulting solution is then measured with a spectrophotometer, which is proportional to the total biofilm biomass. bmglabtech.comableweb.org
Research on Ranatuerin-2Pb and two of its truncated analogues, RPa and RPb, has demonstrated their ability to inhibit and eradicate biofilms of several pathogenic microbes. nih.gov In one study, Ranatuerin-2Pb and RPb were effective against biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans, whereas RPa was only active against S. aureus and E. coli biofilms. nih.gov
The specific MBIC and MBEC values determined for these peptides are detailed in the table below.
| Peptide | Organism | MBIC (μM) | MBEC (μM) |
|---|---|---|---|
| Ranatuerin-2Pb | S. aureus (NCTC 10788) | 64 | 128 |
| Ranatuerin-2Pb | E. coli (NCTC 10418) | 128 | 256 |
| Ranatuerin-2Pb | C. albicans (NCYC 1467) | 128 | 256 |
| RPa | S. aureus (NCTC 10788) | 128 | 256 |
| RPa | E. coli (NCTC 10418) | 128 | 256 |
| RPa | C. albicans (NCYC 1467) | >256 | >256 |
| RPb | S. aureus (NCTC 10788) | 32 | 64 |
| RPb | E. coli (NCTC 10418) | 64 | 128 |
| RPb | C. albicans (NCYC 1467) | 64 | 128 |
Data sourced from Zhou et al., 2019. nih.gov Values represent the mean of triplicate experiments.
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for analyzing antimicrobial peptides like Ranatuerin-2Pb. nih.govvulcanchem.com These approaches allow for the prediction of structure, function, and evolutionary relationships from the amino acid sequence, guiding further experimental work. researchgate.netstanford.edu
The primary structure, or amino acid sequence, is the foundation for all computational analyses. The mature Ranatuerin-2Pb peptide is derived from a larger precursor protein, which was identified through "shotgun" cloning of its encoding cDNA from a Rana pipiens skin secretion library. nih.gov The precursor has a typical structure for such peptides, including a signal peptide region, an acidic spacer, and a processing site that releases the mature peptide. nih.govresearchgate.netexpasy.org
Sequence Alignment: This is a fundamental bioinformatic method used to compare peptide sequences to identify regions of similarity that may indicate functional or structural relationships. researchgate.net Aligning the precursor sequence of Ranatuerin-2Pb with those of other ranatuerin peptides from different frog species reveals highly conserved regions, particularly in the signal peptide, and more variable regions in the mature peptide sequence. nih.govnih.gov These alignments are crucial for understanding the evolutionary divergence of these peptides and for selecting appropriate templates for homology modeling. nih.govnih.gov
Homology Modeling: This technique is used to predict the three-dimensional (3D) structure of a protein or peptide when its sequence is known but its structure has not been determined experimentally. core.ac.ukelkhornsloughctp.org The method relies on the principle that two proteins with similar sequences will have similar 3D structures. expasy.org The process involves:
Template Selection: Identifying one or more known protein structures (templates) that have a significant degree of sequence similarity to the target sequence (Ranatuerin-2Pb). elkhornsloughctp.org
Alignment: Aligning the target sequence with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. expasy.org
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template structure. elkhornsloughctp.org Loops and side chains that differ from the template are modeled using specialized algorithms. mdpi.com
Refinement and Evaluation: The resulting model is energy-minimized to correct for any steric clashes and its stereochemical quality is assessed using various validation tools. core.ac.uk
For Ranatuerin-2Pb, homology modeling can be performed using automated servers like SWISS-MODEL. The resulting 3D model would predict its characteristic α-helical conformation, which is essential for its membrane-disrupting antimicrobial activity. nih.govexpasy.org
The amino acid sequences of host-defense peptides like ranatuerins serve as valuable molecular markers for studying the evolutionary relationships between the species that produce them. nih.gov The molecular heterogeneity within peptide families like Ranatuerin-2 provides the data for constructing phylogenetic trees. nih.gov
A phylogenetic tree is a branching diagram (cladogram) that illustrates the inferred evolutionary relationships among various biological species based upon similarities and differences in their genetic or physical characteristics. To construct a tree using Ranatuerin-2 sequences:
A dataset of Ranatuerin-2 amino acid sequences from various frog species is compiled.
These sequences are aligned using multiple sequence alignment programs to identify conserved and variable positions.
A statistical method (e.g., maximum likelihood, neighbor-joining) is applied to the alignment to calculate the evolutionary distances between the sequences.
An algorithm then constructs a tree that best represents these evolutionary distances, with branch lengths proportional to the amount of evolutionary change.
Cladistic analyses based on the primary structures of dozens of Ranatuerin-2 peptides have been used to clarify the phylogenetic relationships among North American frogs of the genus Lithobates (formerly included in Rana). These studies have helped to resolve taxonomic classifications, demonstrating, for example, close relationships between species like L. forreri, L. onca, and L. yavapaiensis. Such analyses confirm that the evolution of these defense peptides is closely linked to the speciation of the host organisms. nih.gov
Q & A
Q. What methodologies assess Ranatuerin-2Mb’s long-term stability in formulation development?
- Answer: Conduct accelerated stability testing (40°C/75% RH) over 6 months with periodic sampling. Analyze degradation kinetics using Arrhenius modeling. Employ forced degradation (acid/base hydrolysis, oxidative stress) to identify vulnerable functional groups. Characterize polymorphic transitions via X-ray diffraction and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
